molecular formula C13H9FN2 B1622074 2-(3-Fluorophenyl)-2H-indazole CAS No. 81265-87-4

2-(3-Fluorophenyl)-2H-indazole

Cat. No.: B1622074
CAS No.: 81265-87-4
M. Wt: 212.22 g/mol
InChI Key: OWMPQPNJFWRDRH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2H-indazole: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a fluorine atom at the 3-position of the phenyl ring in this compound adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzylamine with ortho-nitrobenzaldehyde under acidic conditions, followed by reduction and cyclization to form the indazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Fluorophenyl)-2H-indazole can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can occur at the indazole ring using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed:

    Oxidation: Formation of corresponding indazole-3-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

Chemistry: 2-(3-Fluorophenyl)-2H-indazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2H-indazole involves its interaction with specific molecular targets. The fluorine atom at the 3-position enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects. The compound’s ability to inhibit or activate specific targets makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

    2-Phenyl-2H-indazole: Lacks the fluorine atom, resulting in different binding properties and biological activity.

    2-(4-Fluorophenyl)-2H-indazole: The fluorine atom is at the 4-position, leading to variations in chemical reactivity and biological interactions.

    2-(3-Chlorophenyl)-2H-indazole: The chlorine atom at the 3-position provides different electronic and steric effects compared to fluorine.

Uniqueness: 2-(3-Fluorophenyl)-2H-indazole is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution enhances its chemical stability, binding affinity, and biological activity compared to its analogs. The specific positioning of the fluorine atom allows for distinct interactions with molecular targets, making it a valuable compound in various scientific applications.

Properties

IUPAC Name

2-(3-fluorophenyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMPQPNJFWRDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231023
Record name 2H-Indazole, 2-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81265-87-4
Record name 2H-Indazole, 2-(3-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indazole, 2-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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